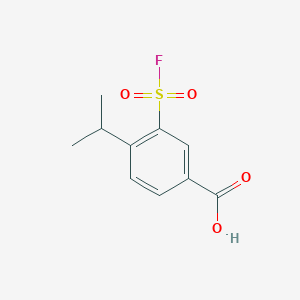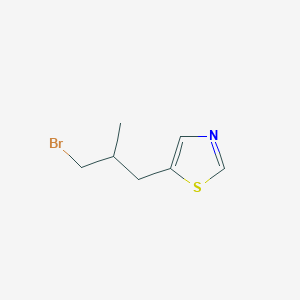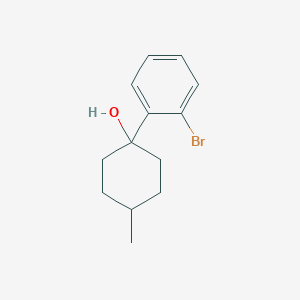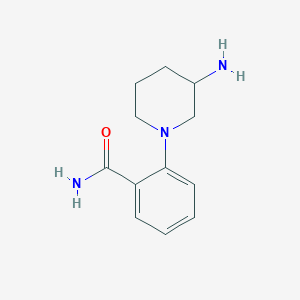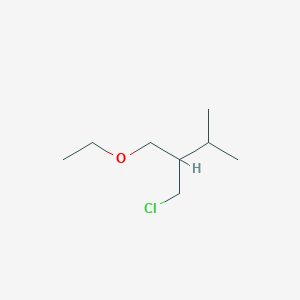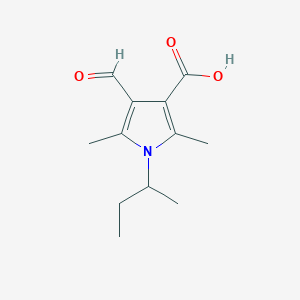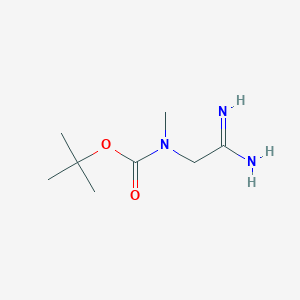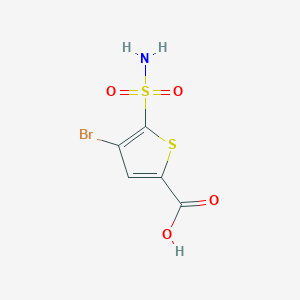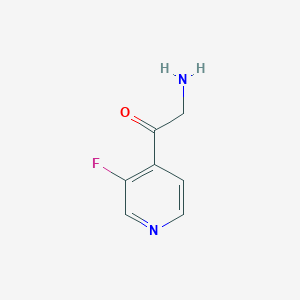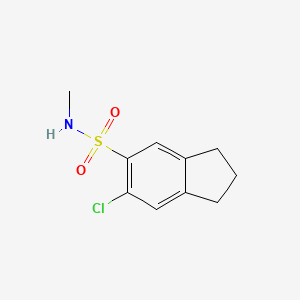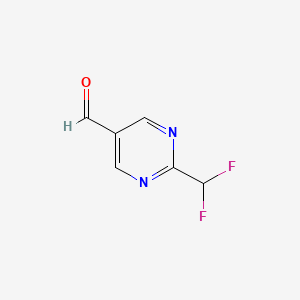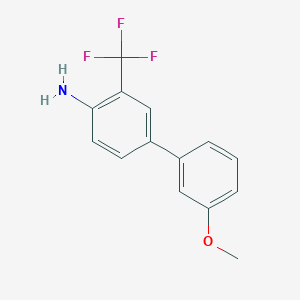
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an aniline moiety
Preparation Methods
The synthesis of 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenating agents or other electrophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism by which 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the methoxy and aniline groups, enables the compound to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Methoxy-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methoxy groups but differs in the position of these groups on the aromatic ring.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C14H12F3NO |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)10-5-6-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 |
InChI Key |
UCLSADIANOEFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
